Fmoc-DL-asu-oh
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Overview
Description
Fmoc-DL-α-aminosuberic acid: is a chemical compound used primarily in the field of peptide synthesis. It is a derivative of α-aminosuberic acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This protection is crucial for preventing unwanted side reactions during peptide synthesis. The compound has the molecular formula C23H25NO6 and a molecular weight of 411.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DL-α-aminosuberic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting α-aminosuberic acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions need to be carefully controlled to ensure the selective protection of the amino group without affecting other functional groups.
Industrial Production Methods: Industrial production of Fmoc-DL-α-aminosuberic acid often employs solid-phase peptide synthesis (SPPS) techniques. In SPPS, the compound is synthesized on a solid support, which allows for the sequential addition of amino acids. The Fmoc group is removed by treatment with a base such as piperidine, which facilitates the coupling of the next amino acid .
Chemical Reactions Analysis
Types of Reactions: Fmoc-DL-α-aminosuberic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed by treatment with a base such as piperidine, resulting in the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids.
Common Reagents and Conditions:
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Major Products Formed:
Scientific Research Applications
Chemistry: Fmoc-DL-α-aminosuberic acid is widely used in the synthesis of peptides and proteins. It serves as a building block in the construction of peptide chains, allowing for the study of protein structure and function .
Biology and Medicine: In biological research, peptides containing α-aminosuberic acid are used to investigate protein-protein interactions and enzyme-substrate relationships. These studies can lead to the development of new therapeutic agents .
Industry: In the pharmaceutical industry, Fmoc-DL-α-aminosuberic acid is used in the production of peptide-based drugs. These drugs have applications in treating various diseases, including cancer and metabolic disorders .
Mechanism of Action
The mechanism of action of Fmoc-DL-α-aminosuberic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the construction of peptide chains .
Comparison with Similar Compounds
Fmoc-L-α-aminosuberic acid: Similar to Fmoc-DL-α-aminosuberic acid but with a specific stereochemistry.
Fmoc-L-2-aminosuberic acid: Another derivative with slight structural differences.
Uniqueness: Fmoc-DL-α-aminosuberic acid is unique due to its ability to be used in both L- and D- configurations, providing flexibility in peptide synthesis. This dual configuration allows for the synthesis of peptides with diverse structural and functional properties .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)octanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c25-21(26)13-3-1-2-12-20(22(27)28)24-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,1-3,12-14H2,(H,24,29)(H,25,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAOCPQKEUWDNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218457-76-2 |
Source
|
Record name | Fmoc-L-2-aminosuberic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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